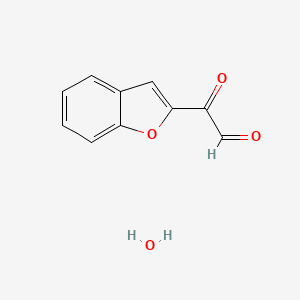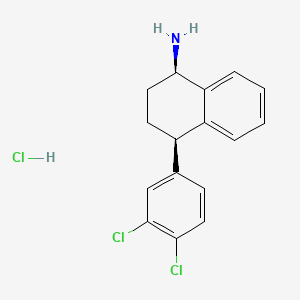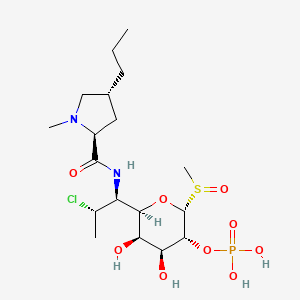
2-チオ-DT CEP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
2-THIO-DT CEP is widely used in scientific research, particularly in the following areas:
Protein-DNA Interaction Studies: Acts as a photosensitizing probe to study interactions between proteins and DNA
Oligonucleotide Therapeutics: Used in the synthesis of modified oligonucleotides for therapeutic, diagnostic, and research purposes.
Photo Cross-Linking and Photoaffinity Labeling: Essential for studying nucleic acid structures and interactions.
Biochemical and Pharmaceutical Analysis: Utilized in capillary electrochromatography for the analysis of biochemical compounds, pharmaceuticals, food, natural products, and environmental samples.
作用機序
Target of Action
2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .
Mode of Action
The mode of action of 2-THIO-DT CEP involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .
Biochemical Pathways
The biochemical pathways affected by 2-THIO-DT CEP are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing 2-THIO-DT CEP exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .
Pharmacokinetics
It is known that the compound is used in scientific research due to its unique properties
Result of Action
The result of 2-THIO-DT CEP’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .
Action Environment
The action environment of 2-THIO-DT CEP can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.
生化学分析
Biochemical Properties
2-THIO-DT CEP plays a significant role in biochemical reactions, particularly in the study of protein-DNA interactions . The thiocarbonyl group in 2-THIO-DT CEP is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Cellular Effects
2-THIO-DT CEP influences cell function by acting as a photosensitizing probe, which is particularly useful for examining protein-DNA interactions . The thiocarbonyl group in 2-THIO-DT CEP is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2-THIO-DT CEP exerts its effects through its thiocarbonyl group, which is available to react with compounds associating with the minor groove of DNA . This interaction provides a method to study DNA-binding proteins .
Metabolic Pathways
2-THIO-DT CEP is involved in the study of protein-DNA interactions . Specific metabolic pathways that 2-THIO-DT CEP is involved in are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-THIO-DT CEP involves the protection of the 5’-hydroxyl group of 2-thio-2’-deoxythymidine with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite . The reaction is typically carried out in anhydrous acetonitrile under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of 2-THIO-DT CEP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under refrigerated conditions (2-8°C) to maintain stability .
化学反応の分析
Types of Reactions
2-THIO-DT CEP undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and thiols can react with the thiocarbonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiocarbonyl derivatives.
類似化合物との比較
Similar Compounds
- 6-Thio-2’-deoxyguanosine (6-Thio-dG)
- 4-Thio-2’-deoxythymidine (4-Thio-dT)
- 4-Thio-2’-deoxyuridine (4-Thio-dU)
Uniqueness of 2-THIO-DT CEP
2-THIO-DT CEP is unique due to its specific reactivity with the minor groove of DNA, making it particularly useful for studying protein-DNA interactions. Unlike other thiocarbonyl-modified nucleosides, 2-THIO-DT CEP exhibits high affinity for natural oligonucleotides but shows little affinity for other similar oligonucleotides, even of a complementary sequence .
特性
CAS番号 |
156783-23-2 |
|---|---|
分子式 |
C48H55N4O8PS |
分子量 |
879.022 |
IUPAC名 |
[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1 |
InChIキー |
GVVGJTVZBFRCKQ-GRZLEUACSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


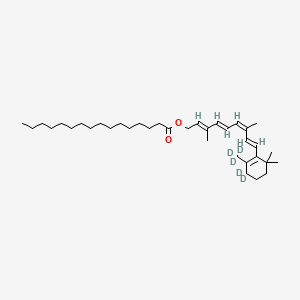
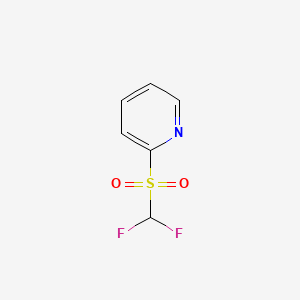
![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)
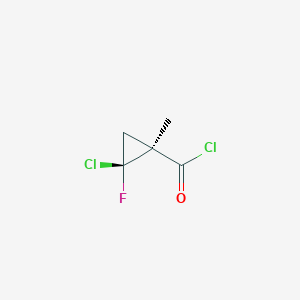
![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)
